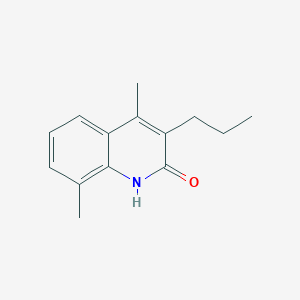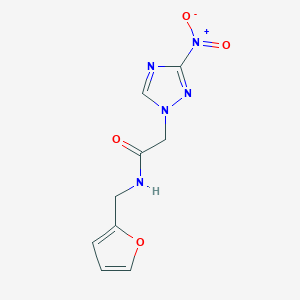
ethyl (5-tert-butyl-3-isoxazolyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate, also known as Butylate, is a carbamate pesticide used to control weeds and insects in crops. It was first introduced in the 1960s and has been widely used in agriculture since then.
Mecanismo De Acción
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system. By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, including humans, this compound can cause a range of effects, including nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to this compound has been associated with an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide, and as such, there is a wealth of information available on its properties and effects. This makes it a useful tool for studying the effects of pesticides on organisms and ecosystems. However, the use of this compound in lab experiments is limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
Direcciones Futuras
There are several areas of research that could be pursued to further our understanding of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and its effects. These include:
1. Developing alternative pesticides that are less toxic and have fewer health risks.
2. Investigating the potential use of this compound in the treatment of Alzheimer's disease.
3. Studying the effects of this compound on non-target organisms, including beneficial insects and wildlife.
4. Examining the long-term effects of exposure to this compound on human health, particularly with regard to cancer risk.
5. Developing new methods for the synthesis of this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a widely used pesticide that has been extensively studied for its pesticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis of the target organism. While this compound has advantages in lab experiments, its use is limited by its toxicity and potential health risks. Further research is needed to fully understand the effects of this compound and to develop alternative pesticides that are less toxic and have fewer health risks.
Métodos De Síntesis
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can be synthesized by reacting tert-butylamine, ethyl chloroformate, and hydroxylamine hydrochloride in a solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of weeds and insects, including grasses, broadleaf weeds, and aphids. This compound is also being studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCROCXEJQRURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353885 |
Source


|
| Record name | ST50938758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55808-21-4 |
Source


|
| Record name | ST50938758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5653859.png)
![(4S)-N-ethyl-4-{[(2-fluorophenyl)acetyl]amino}-1-(1H-imidazol-4-ylmethyl)-L-prolinamide](/img/structure/B5653868.png)
![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
![1-(4-fluorophenyl)-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5653886.png)
![5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5653887.png)

![6-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrimidin-4-amine](/img/structure/B5653901.png)
![(4-methoxy-2-methylphenyl)[methyl(2-morpholin-4-ylethyl)amino]acetic acid](/img/structure/B5653912.png)
![6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5653917.png)
![9-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653922.png)
![2-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5653924.png)
